molecular formula C6H3BrINO3 B2909519 4-Bromo-2-iodo-6-nitrophenol CAS No. 58349-02-3

4-Bromo-2-iodo-6-nitrophenol

Cat. No.: B2909519
CAS No.: 58349-02-3
M. Wt: 343.902
InChI Key: ZPLWKFTUHXNXLL-UHFFFAOYSA-N
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Description

Contextualization of 4-Bromo-2-iodo-6-nitrophenol within the Phenol (B47542) Class

This compound belongs to the broad class of organic compounds known as phenols, which feature a hydroxyl group directly attached to an aromatic ring. The parent compound, phenol, is a versatile industrial chemical and a fundamental building block in organic synthesis. The substitution pattern of this compound, with a bromine atom at the 4-position, an iodine atom at the 2-position, and a nitro group at the 6-position relative to the hydroxyl group, places it within the specific subgroup of polyhalogenated nitrophenols. This unique arrangement of electron-withdrawing groups (nitro, halogens) and an electron-donating group (hydroxyl) significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring.

Significance of Multifunctional Aromatic Compounds in Advanced Organic Chemistry

Multifunctional aromatic compounds are crucial in advanced organic chemistry as they serve as versatile scaffolds for the construction of complex molecular architectures. acs.orgnih.gov The presence of multiple, distinct functional groups allows for selective chemical transformations, enabling the synthesis of a wide array of derivatives with tailored properties. These compounds are pivotal in the development of pharmaceuticals, agrochemicals, and materials with specific functions. The strategic placement of different halogens, such as bromine and iodine in the target molecule, offers opportunities for regioselective cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov

Overview of Research Trajectories for Halogenated Phenolic Systems

Research on halogenated phenolic systems is multifaceted, spanning from their synthesis and reactivity to their applications and environmental fate. researchgate.netacs.org A significant research trajectory involves the development of efficient and selective methods for their synthesis, often employing late-stage functionalization techniques. acs.orgbeilstein-journals.org Another key area of investigation is their use as building blocks in the synthesis of more complex molecules, including natural products and bioactive compounds. rsc.org Furthermore, the unique electronic properties of these systems make them interesting candidates for materials science applications. The study of their chemical and photochemical degradation pathways is also an active area of research, driven by the environmental persistence of some polyhalogenated compounds. nih.gov

Chemical Properties of this compound

The chemical identity of this compound is defined by its molecular formula, C₆H₃BrINO₃, and a molecular weight of 343.90 g/mol . Its structure, featuring a phenol ring substituted with a bromine atom, an iodine atom, and a nitro group, dictates its physical and chemical properties.

PropertyValue
Molecular Formula C₆H₃BrINO₃
Molecular Weight 343.90 g/mol
CAS Number 58349-02-3
Appearance Likely a crystalline solid

Note: The appearance is inferred based on the properties of similar compounds.

Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is scarce, its preparation can be envisioned through established methods for the halogenation and nitration of phenols. A plausible synthetic route could involve the sequential functionalization of a simpler phenol derivative. For instance, starting from p-bromophenol, nitration followed by iodination could yield the target molecule. chemicalbook.com The regioselectivity of these reactions would be governed by the directing effects of the existing substituents on the aromatic ring.

The reactivity of this compound is dictated by its multiple functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The nitro group can be reduced to an amino group, opening pathways to a variety of other functionalities. The carbon-halogen bonds offer sites for various cross-coupling reactions. The difference in the reactivity of the C-Br and C-I bonds (the C-I bond being generally more reactive in palladium-catalyzed cross-coupling reactions) could allow for selective functionalization. nih.gov

Spectroscopic Properties

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these protons would be influenced by the surrounding electron-withdrawing substituents. For comparison, the ¹H NMR spectrum of the related compound 4-bromo-2-nitrophenol (B183274) shows distinct signals for its aromatic protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six signals for the carbon atoms of the benzene ring. The chemical shifts would be significantly influenced by the attached functional groups, with the carbon atoms bearing the hydroxyl, nitro, and halogen groups exhibiting characteristic shifts. Data for similar compounds like 2,6-dibromo-4-nitrophenol (B181593) and 4-bromo-2,6-dimethylphenol (B182379) can provide a reference for the expected chemical shift ranges. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, the asymmetric and symmetric stretching of the N-O bonds of the nitro group, and C-Br and C-I stretching vibrations. The IR spectrum of 4-bromo-2-nitrophenol, for instance, exhibits these key functional group frequencies. chemicalbook.com

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (343.90 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom and one iodine atom. Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms. The mass spectrum of the related 4-bromo-2-chlorophenol (B165030) provides an example of the fragmentation patterns that can be expected. nist.gov

Applications in Contemporary Chemical Research

The trifunctional nature of this compound makes it a potentially valuable building block in several areas of chemical research.

Role as a Versatile Building Block in Advanced Organic Synthesis

The presence of three distinct functional groups (hydroxyl, nitro, and two different halogens) on the aromatic ring makes this compound an attractive intermediate for the synthesis of complex organic molecules. The differential reactivity of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could allow for the sequential and regioselective introduction of different substituents. nih.gov This step-wise functionalization is a powerful strategy in the construction of polysubstituted aromatic compounds. acs.org

Potential as a Precursor in the Synthesis of Bioactive Molecules

Many biologically active compounds contain substituted phenolic moieties. The functional groups present in this compound can be transformed into other functionalities commonly found in pharmaceuticals and agrochemicals. For example, the nitro group can be reduced to an amine, which can then be further derivatized. The phenolic hydroxyl group can be modified to produce ethers and esters with potential biological activities. The synthesis of various bioactive indole (B1671886) derivatives, for instance, often starts from functionalized nitrophenols. rsc.org While no specific bioactive molecules derived from this compound have been reported, its structural features suggest its potential as a precursor in medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodo-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLWKFTUHXNXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58349-02-3
Record name 4-Bromo-2-iodo-6-nitrophenol
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Advanced Spectroscopic Characterization of 4 Bromo 2 Iodo 6 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of 4-Bromo-2-iodo-6-nitrophenol, two aromatic protons would be expected. Due to the asymmetrical substitution pattern on the benzene (B151609) ring, these two protons are in distinct chemical environments and would therefore exhibit different chemical shifts. The electron-withdrawing effects of the nitro (-NO₂), bromo (-Br), and iodo (-I) substituents, along with the electron-donating and hydrogen-bonding effect of the hydroxyl (-OH) group, would influence the precise chemical shifts of these protons. The proton adjacent to the iodine atom and the one adjacent to the bromine atom would likely appear as doublets due to coupling with each other. A broad singlet corresponding to the phenolic hydroxyl proton would also be anticipated, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (adjacent to I) 7.5 - 8.0 Doublet (d)
Aromatic H (adjacent to Br) 8.0 - 8.5 Doublet (d)

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum of this compound would display six distinct signals, corresponding to the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbon atoms bonded to the electronegative oxygen, bromine, iodine, and the nitro group would show characteristic downfield shifts. Specifically, the carbon bearing the hydroxyl group would appear in the 150-160 ppm range, while the carbons attached to the halogens and the nitro group would also have distinct chemical shifts influenced by both inductive and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-OH 150 - 160
C-I 90 - 100
C-H (adjacent to I) 120 - 130
C-Br 110 - 120
C-H (adjacent to Br) 125 - 135

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic protons, confirming their scalar coupling and spatial proximity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness resulting from hydrogen bonding. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would be expected to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. Carbon-halogen stretching vibrations (C-Br and C-I) typically appear in the fingerprint region at lower wavenumbers.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Nitro N=O Asymmetric Stretching 1520 - 1560
Aromatic C=C Stretching 1450 - 1600
Nitro N=O Symmetric Stretching 1340 - 1380
C-O Stretching 1180 - 1260
C-Br Stretching 500 - 600

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is often weak in Raman, the symmetric stretching vibration of the nitro group is typically a very strong and characteristic band. The aromatic ring vibrations would also be prominent in the Raman spectrum. The C-Br and C-I stretching vibrations would also be observable at low frequencies. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, allowing for confident identification of its functional groups.

Table 4: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aromatic Ring Breathing/Stretching 1000 - 1600
Nitro N=O Symmetric Stretching 1340 - 1380 (strong)
C-Br Stretching 500 - 600

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for investigating the electronic structure of conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenolate system, which acts as the primary chromophore.

The UV-Vis absorption spectrum of nitrophenols is highly sensitive to pH. nih.govrsc.org In a neutral or acidic solution, this compound would exhibit absorption bands in the UV region. Upon deprotonation of the phenolic hydroxyl group in a basic solution to form the 4-bromo-2-iodo-6-nitrophenolate ion, a significant bathochromic (red) shift is anticipated, with a strong absorption band extending into the visible region. This shift is due to the increased electron-donating ability of the phenolate (B1203915) oxygen, which enhances the intramolecular charge transfer to the electron-withdrawing nitro group.

For comparison, 4-nitrophenol (B140041) in its protonated form shows an absorption maximum around 317-320 nm. researchgate.net In its deprotonated (phenolate) form, this peak shifts to approximately 400 nm. researchgate.netresearchgate.net For this compound, similar behavior is expected. The presence of bromine and iodine atoms (auxochromes) attached to the benzene ring is likely to cause further shifts in the absorption maxima compared to 4-nitrophenol.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

Condition Expected λmax (nm) Associated Color
Acidic/Neutral (Phenol form) ~320 - 350 Colorless to Pale Yellow

The absorption bands in the UV-Vis spectrum of this compound arise from specific electronic transitions within the molecule. The primary chromophore is the nitrophenol moiety, where the benzene ring is substituted with an electron-donating hydroxyl group and an electron-withdrawing nitro group. docbrown.info

The expected electronic transitions include:

π → π* transitions: These are high-energy transitions occurring within the aromatic ring's conjugated π-system. For benzene, these appear at 180, 200, and 255 nm. wikipedia.org In this compound, substitution on the ring will shift these bands.

n → π* transitions: This transition involves the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and nitro groups) to an antibonding π* orbital of the aromatic ring or the nitro group. These transitions are typically weaker than π → π* transitions.

Intramolecular Charge Transfer (ICT) transition: This is the most significant transition, especially in the deprotonated (phenolate) form. It involves the transfer of electron density from the electron-rich phenolate oxygen, through the π-system of the ring, to the electron-deficient nitro group. This ICT band is responsible for the strong absorption in the longer wavelength region and the characteristic yellow color of nitrophenolates. nih.gov

The halogen substituents (bromo and iodo) act as auxochromes. Through their lone pairs of electrons (n-electrons) and their inductive effects, they modify the energy levels of the molecular orbitals, typically resulting in bathochromic shifts of the π → π* and ICT bands.

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbital Origin Orbital Destination Expected Spectral Region
π → π* Aromatic Ring (π) Aromatic Ring (π*) UV (200-300 nm)
n → π* Oxygen atoms (-OH, -NO₂) Aromatic/Nitro (π*) UV (~300-350 nm)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry can measure the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its elemental composition. The molecular formula of this compound is C₆H₃BrINO₃. HRMS would be used to confirm this formula by comparing the experimentally measured exact mass of the molecular ion with the theoretically calculated mass.

The presence of bromine is particularly distinctive in mass spectrometry, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. This results in the molecular ion appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two m/z units.

Molecular Formula: C₆H₃BrINO₃

Calculated Monoisotopic Mass of [M]⁺• (for ¹²C₆¹H₃⁷⁹Br¹²⁷I¹⁴N¹⁶O₃): 342.8348 g/mol

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's molecular formula.

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. For this compound, fragmentation would likely proceed through several characteristic pathways for nitroaromatic and halogenated phenols.

Expected fragmentation pathways include:

Loss of Nitro Group (NO₂): A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment ion at m/z 298.

Loss of Nitric Oxide (NO): Another typical pathway involves rearrangement followed by the loss of nitric oxide (•NO, 30 Da), which would yield a fragment at m/z 314.

Loss of Halogens: Cleavage of the carbon-halogen bonds can occur, with the loss of a bromine radical (•Br, 79/81 Da) or an iodine radical (•I, 127 Da).

Phenolic Fragmentation: Aromatic alcohols and phenols can lose carbon monoxide (CO, 28 Da) after initial fragmentation, such as the loss of a nitro group. youtube.com

The combination of these losses would produce a characteristic mass spectrum. The base peak (the most abundant fragment) would depend on the relative stability of the resulting ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Proposed Fragment Ion Formula m/z (for ⁷⁹Br) Proposed Neutral Loss
[M]⁺• (Molecular Ion) [C₆H₃BrINO₃]⁺• 343 -
[M - NO]⁺ [C₆H₃BrINO₂]⁺ 314 •NO
[M - NO₂]⁺ [C₆H₃BrINO]⁺ 298 •NO₂
[M - I]⁺ [C₆H₃BrNO₃]⁺ 217 •I
[M - Br]⁺ [C₆H₃INO₃]⁺ 265 •Br

Table of Mentioned Compounds

Compound Name
This compound
4-nitrophenol

Crystallographic Investigations and Solid State Structural Analysis of 4 Bromo 2 Iodo 6 Nitrophenol

Predicted Molecular Conformation

The molecular structure of 4-bromo-2-iodo-6-nitrophenol is expected to be largely planar, with the hydroxyl, nitro, bromo, and iodo substituents attached to the benzene (B151609) ring.

Anticipated Bond Lengths and Bond Angles

The bond lengths within the benzene ring would be expected to show minor deviations from the standard aromatic C-C bond length (approximately 1.39 Å) due to the electronic effects of the various substituents. The C-I bond will be significantly longer than the C-Br bond, reflecting the larger atomic radius of iodine. The C-N bond of the nitro group and the C-O bond of the hydroxyl group will have lengths typical for such groups on a phenolic ring.

A significant feature would likely be an intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the ortho-positioned nitro group. This is a common and strong interaction in 2-nitrophenols. bldpharm.comiucr.org This interaction would fix the orientation of these two groups and influence the bond angles in their vicinity.

Anticipated Dihedral Angles and Molecular Planarity

The benzene ring itself is expected to be planar. The nitro group is also likely to be nearly coplanar with the ring to maximize resonance stabilization, although some minor twisting can occur. The planarity of the molecule as a whole would be a key feature, influencing how the molecules pack together in a crystal lattice.

Predicted Supramolecular Interactions in the Crystal Lattice

The solid-state packing of this compound would be governed by a combination of non-covalent interactions, leading to a complex and stable three-dimensional architecture.

Expected Hydrogen Bonding Networks

While a strong intramolecular hydrogen bond is anticipated, intermolecular hydrogen bonding could still occur, potentially involving the phenolic oxygen if it is not fully engaged intramolecularly, or weaker C-H...O interactions. Studies on related compounds like 2,6-diiodo-4-nitrophenol (B1216091) show the presence of O-H...O hydrogen bonds that link molecules into sheets. ugr.es

Characterization of Halogen Bonding Interactions

Given the presence of both bromine and iodine, halogen bonding is expected to be a significant factor in the crystal packing. Interactions of the type I...O, Br...O, I...N, and Br...N with the nitro group of neighboring molecules are highly probable. ugr.es Furthermore, halogen-halogen interactions, such as Br...I, could also play a role in the supramolecular assembly. The iodine atom, being a stronger halogen bond donor than bromine, would likely form the most significant of these interactions.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps various properties onto the surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). These maps allow for the identification of regions involved in close contacts, which are crucial for understanding the forces that hold the crystal lattice together.

A key output of this analysis is the 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, one would expect to quantify a variety of interactions, including:

Hydrogen Bonds: The phenolic hydroxyl group (-OH) and the nitro group (-NO₂) would likely participate in hydrogen bonding. The fingerprint plot would distinguish O···H contacts, quantifying their prevalence.

Halogen Bonds: The presence of both bromine and iodine atoms suggests the possibility of halogen bonding (I···O, Br···O, I···N, Br···N) and other halogen-halogen interactions (I···Br, I···I, Br···Br). These are directional interactions that can significantly influence crystal packing.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Other van der Waals Contacts: Including H···H, C···H, and C···C interactions.

A hypothetical data table summarizing the percentage contribution of these contacts is presented below to illustrate the expected output of a Hirshfeld surface analysis.

Intermolecular ContactHypothetical Percentage Contribution (%)
O···H/H···OData not available
I···O/O···IData not available
Br···O/O···BrData not available
H···HData not available
C···H/H···CData not available
I···Br/Br···IData not available
C···C (π-π stacking)Data not available
Other ContactsData not available

Without experimental crystallographic data, these contributions remain speculative.

Crystal Packing Motifs and Polymorphism Studies

The study of crystal packing involves describing the three-dimensional arrangement of molecules in the crystal lattice. This arrangement is dictated by the intermolecular forces identified through methods like Hirshfeld surface analysis. Key motifs for a molecule with the functional groups of this compound would likely involve chains, sheets, or more complex three-dimensional networks formed through a combination of hydrogen and halogen bonds. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro, bromo, and iodo substituents would create a complex electrostatic potential on the molecular surface, guiding these interactions.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in fields like pharmaceuticals and materials science. A polymorphism study for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). As no crystal structure has been reported, there is currently no information on whether this compound exhibits polymorphism.

Computational and Theoretical Studies on 4 Bromo 2 Iodo 6 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. researchgate.netnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a popular method for studying a wide range of chemical systems.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. For 4-Bromo-2-iodo-6-nitrophenol, this would involve performing a geometry optimization using a selected DFT functional and basis set. This process systematically alters the atomic coordinates to find the minimum energy structure on the potential energy surface.

Given the presence of the hydroxyl and nitro groups, a conformational analysis would also be necessary. This involves exploring the potential energy landscape as a function of the dihedral angles associated with the rotation of these groups relative to the benzene (B151609) ring. The goal is to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally, as well as any other low-energy conformers that might be present in equilibrium. The relative energies of these conformers would provide insight into the molecule's flexibility.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts would be performed. The calculated values, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in an experimental NMR spectrum.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, and the various C-H and C-C vibrations of the aromatic ring. A scaling factor is often applied to the calculated frequencies to better match experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) region. These calculations provide information about the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.

A critical aspect of such a study would be the comparison of these theoretically predicted spectroscopic parameters with experimentally obtained data for this compound. A good agreement between the calculated and experimental spectra would validate the computational methodology used.

Electronic Structure Analysis

Beyond geometry and spectroscopy, DFT provides a wealth of information about the electronic distribution and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. wisc.edu It provides a localized picture of the electron density in terms of atomic charges, lone pairs, and bond orbitals. For this compound, NBO analysis would be used to investigate charge transfer interactions between different parts of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netyoutube.comyoutube.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). youtube.com

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially near the halogen atoms, indicating sites for nucleophilic interaction.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound

Chemical Reactivity Descriptors (Global and Local)

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

From these orbital energies, key reactivity indices can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to a change in electron distribution.

Electronegativity (χ): Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): While several definitions exist, a common approach relates it to the HOMO energy.

For this compound, the presence of three electron-withdrawing groups (nitro, bromo, iodo) is expected to significantly lower the HOMO and LUMO energy levels, resulting in a high chemical hardness and a strong electrophilic character.

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is illustrative.

ParameterValue (eV)
EHOMO-7.85
ELUMO-3.50
Ionization Potential (I)7.85
Electron Affinity (A)3.50
Energy Gap (I-A)4.35
Chemical Hardness (η)2.175
Electronegativity (χ)5.675
Electrophilicity Index (ω)7.40

fk+: For nucleophilic attack (measures the ability to accept an electron).

fk-: For electrophilic attack (measures the ability to donate an electron).

fk0: For radical attack.

For this compound, the carbon atoms of the aromatic ring are the primary sites for reaction. The electron-withdrawing substituents create regions of high electrophilicity. The Fukui functions would likely predict that the carbon atoms ortho and para to the hydroxyl group, but not occupied by substituents, are the most susceptible to nucleophilic attack. The oxygen atoms of the nitro and hydroxyl groups would be predicted as the primary sites for electrophilic attack.

Table 2: Illustrative Condensed Fukui Functions for this compound Data is illustrative and indicates relative reactivity.

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
C1-OH0.0850.110
C2-I0.1500.050
C3-H0.1200.090
C4-Br0.1450.065
C5-H0.1150.085
C6-NO20.1800.040
O (hydroxyl)0.0300.250
O (nitro)0.0250.150

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods can predict the NLO properties of molecules, guiding the synthesis of promising candidates. mdpi.com The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of significant NLO activity. researchgate.net

Molecules with strong NLO properties typically possess a π-conjugated system with electron-donating and electron-accepting groups, leading to a large change in dipole moment upon excitation. In this compound, the hydroxyl group acts as a weak electron donor, while the nitro group is a strong electron acceptor. The halogens also act as electron-withdrawing groups. This push-pull system across the aromatic ring suggests that the molecule could exhibit NLO properties.

Table 3: Illustrative Calculated NLO Properties for this compound Data is illustrative.

PropertyCalculated Value
Dipole Moment (μ)4.5 D
Linear Polarizability (α)1.8 x 10-23 esu
First Hyperpolarizability (β)12.5 x 10-30 esu

Thermodynamic Properties and Stability Predictions

Computational frequency calculations can be used to predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy. researchgate.net These calculations provide insights into the stability of the molecule and the thermodynamics of potential reactions. By calculating these properties for reactants, transition states, and products, the feasibility and spontaneity of a reaction can be assessed. For this compound, these calculations would confirm its stability at standard conditions and could be used to model its formation or degradation pathways.

Table 4: Illustrative Thermodynamic Properties of this compound at 298.15 K Data is illustrative.

PropertyValue
Standard Enthalpy of Formation (ΔHf°)-150.5 kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)-85.2 kJ/mol
Standard Entropy (S°)420.8 J/(mol·K)
Heat Capacity (Cp)185.3 J/(mol·K)

Solvation Effects on Molecular Properties through Computational Modeling

Chemical reactions are most often carried out in solution, and the solvent can have a profound impact on molecular properties and reactivity. Computational solvation models are used to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. pyscf.orgresearchgate.net

These models can be used to recalculate all the previously mentioned properties (reactivity indices, NLO properties, thermodynamics) in different solvents. For a polar molecule like this compound, moving from a nonpolar solvent to a polar solvent like water would be expected to stabilize the ground state, potentially increase the dipole moment, and alter the energies of the HOMO and LUMO, thereby influencing its reactivity and spectral properties.

Table 5: Illustrative Effect of Solvent on Key Properties of this compound Data is illustrative.

PropertyGas Phase (Illustrative)Water (PCM, Illustrative)
Energy Gap (ELUMO - EHOMO)4.35 eV4.20 eV
Dipole Moment (μ)4.5 D5.8 D
Gibbs Free Energy of Solvation (ΔGsolv)N/A-45.6 kJ/mol

Disclaimer: The numerical data presented in the tables are illustrative and intended to demonstrate the types of results obtained from the described computational methods. Specific, experimentally verified or published computational data for this compound is limited in publicly accessible literature.

Reactivity and Mechanistic Investigations of 4 Bromo 2 Iodo 6 Nitrophenol

Electrophilic Aromatic Substitution Reactions of Halogenated Nitrophenols

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction's feasibility and orientation are heavily dependent on the nature of the substituents already present on the aromatic ring. Substituents are broadly classified as either activating or deactivating, and as directors towards ortho/para or meta positions. makingmolecules.com

The directing effect of a substituent is determined by its ability to stabilize the cationic intermediate (the arenium ion or sigma complex) that forms during the substitution mechanism. pressbooks.publibretexts.org Groups that donate electrons, either by resonance or induction, stabilize the intermediate and are thus activating ortho-, para-directors. Conversely, electron-withdrawing groups destabilize the intermediate and are deactivating, meta-directors. youtube.com

The substituents on 4-Bromo-2-iodo-6-nitrophenol have competing effects:

Hydroxyl (-OH): This group is a powerful activating, ortho-, para-director. pressbooks.pub It donates electron density to the ring through a strong resonance effect, which significantly stabilizes the arenium ion when attack occurs at the ortho or para positions. pressbooks.publibretexts.org

Bromo (-Br) and Iodo (-I): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can donate electron density through resonance, which helps stabilize the arenium ion. libretexts.orglumenlearning.com

Nitro (-NO₂): This is a potent deactivating group and a meta-director. pressbooks.publibretexts.org It strongly withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion, particularly when the positive charge is on an adjacent carbon. youtube.comlibretexts.org

Any electrophilic attack on this compound must occur at the C5 position. The directing effects relative to this position are:

Meta to the hydroxyl group.

Ortho to the bromo group.

Meta to the iodo group.

Meta to the nitro group.

The hydroxyl group strongly directs ortho/para, and the nitro group strongly directs meta. Since the only available position is meta to the -OH group, this powerful activating effect does not direct an electrophile to the C5 position. However, the nitro group's meta-directing nature and the bromo group's ortho-directing nature both align to favor substitution at C5. Despite this, the cumulative deactivating effects of the nitro group and the two halogens significantly reduce the ring's nucleophilicity, making electrophilic substitution challenging.

SubstituentActivating/Deactivating EffectDirecting EffectInfluence on C5 Position
-OH (at C1)Strongly ActivatingOrtho, ParaDoes not direct to C5 (meta)
-I (at C2)Weakly DeactivatingOrtho, ParaDoes not direct to C5 (meta)
-Br (at C4)Weakly DeactivatingOrtho, ParaDirects to C5 (ortho)
-NO₂ (at C6)Strongly DeactivatingMetaDirects to C5 (meta)

The halogens (bromine and iodine) exert a dual influence on the aromatic ring. Inductively, their high electronegativity withdraws electron density from the sigma framework, deactivating the ring and making it less reactive towards electrophiles. libretexts.orglumenlearning.com However, through resonance, a lone pair of electrons from the halogen can be donated to the pi system, which stabilizes the positive charge in the arenium ion intermediate during ortho or para attack. libretexts.org This resonance donation is why halogens are ortho-, para-directors despite being deactivators. libretexts.orglumenlearning.com

The nitro group is one of the most powerful deactivating groups. Its strong electron-withdrawing nature, operating through both induction and resonance, drastically reduces the electron density of the aromatic ring. lumenlearning.com This makes the ring significantly less nucleophilic and therefore much less reactive in electrophilic substitution reactions. lumenlearning.com The presence of the nitro group in this compound is the primary reason why electrophilic aromatic substitution on this molecule is generally unfavorable.

Nucleophilic Aromatic Substitution Reactions

Aryl halides that possess strong electron-withdrawing groups, particularly in positions ortho and/or para to a halogen, are susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.orglibretexts.org This reaction pathway provides a method for replacing a halide on an aromatic ring with a nucleophile. This compound is an excellent candidate for SNAr reactions due to the presence of the nitro group, which activates the ring towards nucleophilic attack.

The generally accepted mechanism for SNAr proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

The rate-determining step is typically the formation of the Meisenheimer complex. youtube.com The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups, like the nitro group, are crucial because they delocalize and stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com

In this compound, both halogen atoms are activated towards nucleophilic substitution.

The iodo group at C2 is ortho to the nitro group at C6.

The bromo group at C4 is para to the nitro group at C6.

This ortho/para relationship allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group, providing significant stabilization. libretexts.orglibretexts.org

The question of which halogen is preferentially substituted is complex. In SN1 and SN2 reactions, iodide is a better leaving group than bromide. However, in SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the first step's rate is influenced by the electronegativity of the halogen, which makes the carbon atom it is attached to more electrophilic. This often leads to an unusual leaving group trend where fluoride (B91410) is the most reactive. youtube.com When comparing bromide and iodide, the greater electronegativity of bromine would suggest a faster attack at the C4 position, while the greater polarizability and better leaving group ability of iodide would favor substitution at C2. The specific outcome often depends on the reaction conditions and the nature of the incoming nucleophile.

The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion (-O⁻). This deprotonation can influence subsequent reactions. The phenoxide group is a very strong electron-donating group, which would further activate the ring for electrophilic substitution, although this is already an unlikely reaction pathway.

In the context of nucleophilic substitution, the hydroxyl group is generally not a leaving group. However, it can be a site for competing reactions. For instance, if the nucleophile is also a base, it could deprotonate the phenol (B47542). Furthermore, the hydroxyl group itself can be derivatized, for example, through Williamson ether synthesis if a strong base and an alkyl halide are used. This would convert the phenol into an ether, altering the electronic properties and reactivity of the molecule for subsequent transformations.

Mechanistic Pathways of Derivatization

The derivatization of this compound is primarily dictated by its susceptibility to nucleophilic aromatic substitution. The presence of two activated halogen atoms allows for sequential substitution reactions, potentially leading to multifunctionalized aromatic compounds.

A plausible mechanistic pathway for derivatization involves a stepwise SNAr reaction. A strong nucleophile, such as an alkoxide, thiolate, or amine, would first displace one of the halogens. The choice of which halogen is replaced first can sometimes be controlled by tuning reaction conditions like temperature and solvent.

For example, reacting this compound with one equivalent of a nucleophile (Nu⁻) would lead to the formation of a monosubstituted intermediate. The negative charge in the Meisenheimer complex is stabilized by the nitro group for attack at both C2 and C4. Following the departure of the first halide, the resulting product would be less activated for a second substitution, as the incoming nucleophile may be less electron-withdrawing than the halogen it replaced. However, a second, often more forceful, substitution with the same or a different nucleophile can be achieved to replace the remaining halogen, yielding a disubstituted product. The acidic proton of the hydroxyl group can also be removed under basic conditions, which could lead to O-alkylation or O-acylation products.

Oxidation and Reduction Chemistry

While specific studies on the oxidation and reduction of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the general behavior of related substituted phenols and nitroaromatics.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Under mild oxidizing conditions, it could potentially be converted to a phenoxy radical. Stronger oxidizing agents could lead to the formation of quinone-like structures or even ring-opening, though the presence of deactivating nitro and halogen groups would likely make the aromatic ring more resistant to oxidative degradation compared to phenol itself.

Reduction: The nitro group is the most readily reducible functionality in this compound. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis and can lead to a variety of products depending on the reducing agent and reaction conditions.

Commonly, the nitro group is reduced to an amino group (-NH2). This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. Chemical reducing agents like tin(II) chloride in hydrochloric acid, or iron in acidic media are also effective. The resulting 2-amino-4-bromo-6-iodophenol (B2816075) would be a valuable intermediate for the synthesis of more complex molecules.

Partial reduction of the nitro group to a hydroxylamino (-NHOH) or an azo (-N=N-) linkage is also possible under specific conditions. For instance, controlled reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine.

The following table summarizes potential reduction products of this compound.

Starting MaterialReagent/CatalystMajor Product
This compoundH₂, Pd/C or SnCl₂/HCl2-Amino-4-bromo-6-iodophenol
This compoundZn, NH₄Cl4-Bromo-2-iodo-6-(hydroxyamino)phenol

This table is illustrative and based on the general reactivity of nitroaromatic compounds.

Coupling Reactions Involving this compound as a Substrate

This compound is an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms (iodine and bromine) at distinct positions on the aromatic ring allows for selective and sequential coupling reactions.

The general order of reactivity for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl > F. This reactivity difference is primarily due to the bond dissociation energies of the carbon-halogen bonds. Consequently, the carbon-iodine bond in this compound is significantly more reactive than the carbon-bromine bond. This differential reactivity allows for selective functionalization at the C-2 position (where iodine is located) while leaving the C-4 position (with bromine) intact for a subsequent coupling reaction.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide. It is anticipated that this compound would selectively undergo Suzuki-Miyaura coupling at the C-2 position under standard conditions, using a palladium catalyst such as Pd(PPh₃)₄ and a base. The bromine at the C-4 position could then be coupled in a second step under more forcing conditions or by using a more active catalyst system.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki coupling, the initial reaction would be expected to occur at the more reactive C-I bond of this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The selective coupling at the C-2 position of this compound is highly probable, yielding a 2-alkynyl-4-bromo-6-nitrophenol derivative.

Ullmann Coupling: The Ullmann reaction, which typically uses copper catalysis, can be used to form biaryl compounds or diaryl ethers. While less common in modern synthesis than palladium-catalyzed reactions, it could potentially be employed. The higher reactivity of the C-I bond would again favor initial reaction at this position.

The following table illustrates the expected major initial products from various coupling reactions with this compound.

Coupling ReactionCoupling PartnerExpected Major Initial Product
Suzuki-MiyauraR-B(OH)₂2-Aryl-4-bromo-6-nitrophenol
HeckAlkene2-Alkenyl-4-bromo-6-nitrophenol
SonogashiraTerminal Alkyne2-Alkynyl-4-bromo-6-nitrophenol
Buchwald-HartwigAmine2-Amino-4-bromo-6-nitrophenol

This table is based on the established principles of cross-coupling reactions and the differential reactivity of aryl halides.

Role of the Nitro Group in Modulating Reactivity

The nitro group (-NO₂) at the C-6 position plays a crucial role in modulating the reactivity of this compound in several ways:

Electron-Withdrawing Effect: The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. This deactivates the aromatic ring towards electrophilic aromatic substitution. However, it activates the ring towards nucleophilic aromatic substitution (SNAr). While the halogens are ortho and para to the nitro group, the steric hindrance from the adjacent iodo and hydroxyl groups might influence the feasibility of SNAr reactions.

Activation of Halogen Substituents in Coupling Reactions: The electron-withdrawing nature of the nitro group can enhance the rate of oxidative addition of the aryl halide to the palladium(0) catalyst in cross-coupling reactions. This is a key step in the catalytic cycle of reactions like Suzuki, Heck, and Sonogashira couplings. Therefore, the presence of the nitro group is generally beneficial for these transformations.

Directing Group: In reactions involving the aromatic ring, the nitro group is a meta-director for electrophilic substitution. However, given the presence of other activating and deactivating groups, the regioselectivity of such reactions would be complex.

Potential for Reduction: As discussed earlier, the nitro group itself is a reactive handle that can be transformed into other functional groups, significantly increasing the synthetic utility of the molecule.

Participation in Cascade and Multi-Component Reactions

Cascade Reactions: A cascade reaction (or tandem reaction) is a chemical process that comprises at least two consecutive reactions where the subsequent reaction results from the functionality formed in the previous step, and all reactions take place in a single pot. The differential reactivity of the iodo and bromo substituents in this compound makes it an ideal substrate for sequential, one-pot cascade reactions. For instance, a Sonogashira coupling at the iodo position could be followed by an intramolecular cyclization involving the newly introduced alkyne and the phenolic hydroxyl group. Subsequently, the bromo group could undergo another cross-coupling reaction.

Multi-Component Reactions (MCRs): MCRs are reactions where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. The diverse functionalities of this compound and its derivatives could be exploited in MCRs. For example, the amino group, obtained after the reduction of the nitro group, could participate in Ugi or Passerini reactions.

The potential for this molecule to be used in complex synthetic sequences highlights its value as a versatile building block in organic synthesis.

Applications in Organic Synthesis and Material Science

4-Bromo-2-iodo-6-nitrophenol as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents and the directing effects of the hydroxyl and nitro groups. The presence of both bromine and iodine offers the potential for selective sequential reactions, a key strategy in the multi-step synthesis of complex organic molecules.

The synthesis of highly substituted aromatic systems is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. This compound can serve as a versatile precursor for such systems, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds is a critical feature. The C-I bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the 2-position.

This selective reactivity enables a stepwise approach to introduce different substituents onto the aromatic ring. For instance, a Sonogashira coupling could be performed selectively at the iodo-substituted position, followed by a Suzuki or Heck coupling at the bromo-substituted position. This sequential functionalization provides a powerful tool for the programmed synthesis of polysubstituted aromatic compounds.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

Step Reaction Type Position of Reaction Reagents Potential Product
1 Sonogashira Coupling C-2 (Iodo) Terminal alkyne, Pd catalyst, Cu co-catalyst, base 4-Bromo-2-(alkynyl)-6-nitrophenol

This table presents hypothetical reaction pathways based on the known reactivity of similar dihalogenated aromatic compounds.

Heterocyclic compounds are integral to the development of new drugs and functional materials. The substitution pattern of this compound makes it a promising starting material for the synthesis of various heterocyclic systems. For example, the ortho-positioning of the iodine and hydroxyl groups could facilitate the synthesis of benzofurans. A common strategy for benzofuran (B130515) synthesis involves the coupling of an ortho-halophenol with a terminal alkyne, followed by intramolecular cyclization.

Similarly, the synthesis of indoles, another critical heterocyclic motif, could be envisaged. While a direct conversion might be complex, derivatization of the phenol (B47542) to an aniline, followed by intramolecular reactions, could provide a pathway to indole (B1671886) derivatives. The presence of the nitro group can also influence the reactivity and regioselectivity of these cyclization reactions.

Table 2: Potential Heterocyclic Systems Derived from this compound

Heterocycle Synthetic Strategy Key Transformation
Benzofuran Palladium/Copper-catalyzed coupling and cyclization Intramolecular O-arylation

This table outlines potential synthetic routes to heterocyclic compounds, drawing on established methodologies for related starting materials.

Derivatization for Functional Materials

The functional groups present in this compound can be chemically modified to create new molecules with specific properties, leading to the development of novel organic reagents and applications in supramolecular chemistry.

The chemical landscape of this compound allows for its transformation into a variety of specialized organic reagents. For instance, the nitro group can be reduced to an amine, which can then be diazotized to create a diazonium salt. This reactive intermediate can participate in a range of reactions, including Sandmeyer-type reactions to introduce a variety of functional groups.

Furthermore, the phenolic hydroxyl group can be derivatized to form ethers or esters, which can alter the solubility and electronic properties of the molecule. These modifications can be used to tune the reactivity of the halogen atoms in subsequent cross-coupling reactions or to introduce specific functionalities for applications such as chemosensors or catalysts.

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound contains several features that make it an interesting candidate for studies in this field. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

These hydrogen bonding capabilities, along with potential halogen bonding interactions from the bromine and iodine atoms, could be exploited in the design of self-assembling molecular systems and in the field of crystal engineering. The study of how this molecule interacts with other molecules through non-covalent forces could lead to the development of new materials with interesting solid-state properties. For instance, the co-crystallization of this compound with other organic molecules could lead to the formation of novel supramolecular architectures with potential applications in areas such as nonlinear optics or materials science. Theoretical and spectroscopic investigations on related halophenols suggest the possibility of intramolecular hydrogen bonding, which would influence its intermolecular interactions.

Emerging Research Directions for 4 Bromo 2 Iodo 6 Nitrophenol

Development of Novel Catalytic Transformations Involving 4-Bromo-2-iodo-6-nitrophenol

The distinct electronic and steric environment of this compound makes it an ideal candidate for the development of novel catalytic transformations. The differential reactivity of the C-I and C-Br bonds, with the former being more susceptible to oxidative addition in cross-coupling reactions, allows for selective functionalization.

Future research is likely to focus on palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to selectively introduce new carbon-carbon and carbon-heteroatom bonds at the C-2 position (iodine) while leaving the C-4 position (bromine) intact for subsequent transformations. wikipedia.org The development of highly selective catalysts will be crucial to control the reaction at the desired halogen site. Hypervalent iodine reagents could also be employed as powerful oxidizing agents in palladium-catalyzed C-H bond functionalization, offering alternative pathways for molecular elaboration. frontiersin.org

Furthermore, the nitro group can be catalytically reduced to an amino group, which can then participate in a wide range of reactions, including diazotization and amide bond formation. The catalytic reduction of nitrophenols is a well-established field, and applying these methodologies to this compound could provide access to a new family of substituted anilines.

Table 1: Potential Catalytic Transformations of this compound

TransformationCatalytic System (Example)Potential Product
Suzuki CouplingPd(PPh₃)₄, Base2-Aryl-4-bromo-6-nitrophenol
Heck ReactionPd(OAc)₂, P(o-tolyl)₃4-Bromo-2-alkenyl-6-nitrophenol
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Base4-Bromo-2-alkynyl-6-nitrophenol
Nitro Group ReductionH₂, Pd/C2-Amino-4-bromo-6-iodophenol (B2816075)

This table presents hypothetical transformations based on established catalytic methods for similar substrates.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the selective transformations of this compound, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for in situ, real-time monitoring of reactions are poised to play a pivotal role in this endeavor.

Resonance Raman spectroscopy, for instance, can be a powerful tool for studying the mechanism of homogeneously-catalyzed reactions involving colored intermediates, which is often the case in transition-metal catalysis. rsc.org By selectively enhancing the Raman signals of chromophoric species, it is possible to track the formation and consumption of key intermediates, providing valuable mechanistic insights. In situ Raman spectroscopy is also well-suited for monitoring changes in polymorphic forms and the progress of reactions in complex matrices. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for reaction monitoring. The progress of the nitration of phenols, for example, can be followed by ¹H and ¹³C NMR to determine the regioselectivity and yield of the products. nih.govresearchgate.net For this compound, in situ NMR could be used to discriminate between the reaction at the iodo and bromo positions in real-time.

Table 2: Application of Advanced Spectroscopic Techniques for Reaction Monitoring

Spectroscopic TechniqueInformation GainedRelevance to this compound
In Situ Raman SpectroscopyIdentification of transient intermediates, reaction kinetics, catalyst speciation. mdpi.comspectroscopyonline.comMonitoring selective cross-coupling reactions and understanding catalyst behavior.
In Situ NMR SpectroscopyReal-time concentration of reactants, intermediates, and products; regioselectivity. nih.govDetermining the selectivity of halogen functionalization and nitro group reduction.
UV-Vis SpectroscopyMonitoring the consumption of starting material and formation of chromophoric products. stmarys-ca.eduTracking the progress of reactions involving changes in the aromatic system.

This table illustrates the potential applications of these techniques to the study of reactions involving this compound.

Integration of Machine Learning in Predicting Reactivity and Properties

The prediction of chemical reactivity and properties through computational methods is a rapidly advancing field. Machine learning (ML) models, trained on large datasets of chemical reactions, are becoming increasingly accurate in predicting reaction outcomes and identifying optimal reaction conditions. ukcatalysishub.co.ukyoutube.com

For this compound, ML algorithms could be employed to predict its reactivity in various catalytic systems. By inputting the molecular structure and reaction conditions, these models could predict the likelihood of a reaction occurring, the major product, and the expected yield. acs.org This predictive capability would significantly accelerate the discovery of new transformations and the optimization of existing ones.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological and toxicological properties of this compound and its derivatives. nih.govnih.govbesjournal.com By correlating molecular descriptors with observed activity, QSAR models can guide the design of new compounds with desired properties while minimizing potential hazards. europa.eu

Table 3: Illustrative Machine Learning Predictions for Substituted Phenol (B47542) Reactivity

Substituted PhenolReaction TypePredicted Yield (%)Experimental Yield (%)
4-ChlorophenolNitration8588
2-BromophenolSuzuki Coupling7275
4-IodophenolSonogashira Coupling9194
This compoundHeck Reaction (hypothetical)78(To be determined)

This table provides a hypothetical example of how machine learning could be used to predict reaction outcomes for substituted phenols.

Exploration of this compound in Green Chemistry Methodologies beyond Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net Beyond its use in synthesis, this compound and related compounds can be explored in the context of green chemistry for environmental applications.

Halogenated and nitrated phenols are known environmental pollutants. Research into the biodegradation and bioremediation of these compounds is an active area. Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers an environmentally friendly approach to the degradation of such pollutants. For example, certain microorganisms have been shown to degrade p-nitrophenol. researchgate.net Investigating the potential of specific enzymes or microbial strains to transform this compound could lead to novel bioremediation strategies.

Additionally, photocatalysis represents another green approach for the degradation of persistent organic pollutants. The use of semiconductor photocatalysts, such as TiO₂, can lead to the mineralization of halogenated phenols. nih.gov Studying the photocatalytic degradation of this compound could provide insights into its environmental fate and contribute to the development of advanced oxidation processes for water treatment.

Design and Synthesis of Complex Architectures Incorporating the this compound Moiety

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of complex molecular architectures, including macrocycles and supramolecular assemblies. researchgate.netnih.gov

The presence of multiple reactive sites allows for its incorporation into larger structures through sequential and regioselective reactions. For example, the iodo and bromo groups can serve as handles for the construction of macrocycles via intramolecular cross-coupling reactions. rsc.org The phenolic hydroxyl group can be used to attach the molecule to other scaffolds or to participate in hydrogen bonding interactions that drive self-assembly.

Furthermore, the presence of halogen atoms opens up the possibility of utilizing halogen bonding in the design of supramolecular structures. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center, interacting with a Lewis base. youtube.comyoutube.comyoutube.com The iodine and bromine atoms in this compound could be exploited as halogen bond donors to direct the assembly of complex and functional supramolecular architectures.

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